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  • Product: 4-Hydroxy-2-iodobenzonitrile
  • CAS: 1243386-89-1

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 4-hydroxy-2-iodobenzonitrile

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-hydroxy-2-iodobenzonitrile This guide provides a comprehensive technical overview of the anticipated crystal structure and the methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-hydroxy-2-iodobenzonitrile

This guide provides a comprehensive technical overview of the anticipated crystal structure and the methodologies for its determination for 4-hydroxy-2-iodobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state properties of halogenated organic molecules. The document outlines the synthesis, crystallization, and detailed X-ray diffraction workflow, and discusses the expected structural features and intermolecular interactions based on established principles and data from analogous compounds.

Introduction: The Significance of Halogenated Benzonitriles

Halogenated benzonitriles are a class of organic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and agrochemicals. The presence of a halogen atom, such as iodine, and a nitrile group on a phenol backbone imparts unique electronic and steric properties to the molecule. These functional groups are known to participate in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which can dictate the molecular packing in the solid state.[1][2] Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount, as it influences crucial physicochemical properties like solubility, melting point, stability, and bioavailability, which are critical in drug development and materials design.[3][4]

4-hydroxy-2-iodobenzonitrile, with its potential for forming both strong hydrogen bonds via the hydroxyl group and halogen bonds through the iodine atom, presents an interesting case for supramolecular chemistry and crystal engineering.[1] This guide provides a detailed exploration of the anticipated crystal structure of this compound and the experimental and analytical techniques used to elucidate it.

Synthesis and Crystallization of 4-hydroxy-2-iodobenzonitrile

The first step in any crystallographic study is the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis Protocol: Iodination of 4-hydroxybenzonitrile

A plausible synthetic route to 4-hydroxy-2-iodobenzonitrile involves the electrophilic iodination of the precursor, 4-hydroxybenzonitrile. The hydroxyl group is an activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the nitrile group, iodination is expected to occur at the ortho position.

Materials:

  • 4-hydroxybenzonitrile[5]

  • Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

  • A suitable solvent (e.g., glacial acetic acid, acetonitrile)[6]

  • Deionized water

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 4-hydroxybenzonitrile in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the iodinating agent (e.g., ICl in the same solvent) to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • If necessary, add a small amount of sodium thiosulfate solution to quench any unreacted iodine.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) to obtain pure 4-hydroxy-2-iodobenzonitrile.[6]

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

For 4-hydroxy-2-iodobenzonitrile, a starting point would be to attempt crystallization from solvents of varying polarity, such as ethanol, methanol, acetone, or acetonitrile, using the slow evaporation technique.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction. This technique provides precise information about the atomic positions in the crystal lattice.[7]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis synthesis Synthesis of 4-hydroxy-2-iodobenzonitrile purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file structural_analysis Analysis of Geometry & Intermolecular Interactions cif_file->structural_analysis database_deposition Deposition to CCDC structural_analysis->database_deposition

Caption: Experimental workflow for the crystal structure determination of 4-hydroxy-2-iodobenzonitrile.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities are recorded.

  • Data Processing: The raw diffraction data are processed to correct for experimental factors and to reduce the data to a set of unique reflections with their corresponding intensities.

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using software like PLATON and by generating a Crystallographic Information File (CIF), which is checked for consistency.

Anticipated Crystal Structure and Intermolecular Interactions

While the specific crystal structure of 4-hydroxy-2-iodobenzonitrile is not yet publicly available, we can predict its key features based on the known behavior of similar molecules.[2][8]

Molecular Geometry

The molecular geometry is expected to be largely planar due to the aromatic nature of the benzene ring. The bond lengths and angles should be within the expected ranges for substituted benzonitriles.

Supramolecular Assembly: The Role of Hydrogen and Halogen Bonds

The crystal packing of 4-hydroxy-2-iodobenzonitrile will likely be dominated by a combination of hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrile nitrogen and the hydroxyl oxygen are potential hydrogen bond acceptors. It is highly probable that strong O-H···N or O-H···O hydrogen bonds will be a primary feature of the crystal packing, leading to the formation of chains or dimers.[3]

  • Halogen Bonding: The iodine atom is a good halogen bond donor. The nitrile nitrogen is also a potential halogen bond acceptor. Therefore, C-I···N halogen bonds are expected to play a significant role in the supramolecular assembly, potentially linking the hydrogen-bonded motifs into a higher-dimensional network.[8] The formation of linear arrays of molecules connected by C≡N···I interactions is a common feature in the crystal structures of para-substituted iodobenzonitriles.[2][8]

  • Other Interactions: Weaker interactions, such as C-H···π and π-π stacking interactions, are also likely to contribute to the overall stability of the crystal lattice.[1]

The interplay between these different intermolecular interactions will determine the final crystal packing. The relative strengths of the hydrogen and halogen bonds will be a key factor in the resulting supramolecular synthons.[1]

Tabulated Crystallographic Data (Anticipated)

The following table summarizes the anticipated crystallographic data for 4-hydroxy-2-iodobenzonitrile, based on typical values for small organic molecules.

Parameter Anticipated Value
Chemical FormulaC₇H₄INO
Formula Weight245.02 g/mol [9]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-1500
Z (molecules/unit cell)4 or 8
Density (calculated) (g/cm³)1.8-2.0
Absorption Coefficient (mm⁻¹)3.0-4.0
F(000)464 or 928
Crystal Size (mm³)0.2 x 0.2 x 0.1 (typical)
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)100 or 293
Reflections Collected> 5000
Independent Reflections> 2000
R_int< 0.05
Goodness-of-fit on F²~1.0
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
R indices (all data)R₁ < 0.10, wR₂ < 0.15

Conclusion

This technical guide has outlined the synthesis, crystallization, and the detailed process of X-ray diffraction analysis for 4-hydroxy-2-iodobenzonitrile. Based on the principles of supramolecular chemistry and the known crystal structures of related compounds, the solid-state structure of 4-hydroxy-2-iodobenzonitrile is expected to be a fascinating example of the interplay between strong hydrogen bonds and directional halogen bonds. The elucidation of its crystal structure will provide valuable insights into the design and engineering of new functional materials and pharmaceutical compounds. The data and protocols presented herein serve as a robust framework for researchers and scientists working in this field.

References

  • ResearchGate. (n.d.). The crystal structure of meta-iodobenzonitrile is determined by I / I.... Retrieved from [Link]

  • International Journal of Engineering Sciences & Research Technology. (2015, July 15). Synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene)benzohydrazide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Lommerse, J. P. M., et al. (2006, May 26). Substitution Effect on Crystal Packings of Iodobenzonitriles and Iodophenols. Crystal Growth & Design, 6(6), 1354–1359.
  • PubChem. (n.d.). 4-Hydroxybenzylidenemalononitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.
  • Indian Academy of Sciences. (n.d.). Effect of fine-tuning of intermolecular interactions on crystallisation outcome: A case study of polymorphs of 4-hydroxybenzaldehyd. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • National Technical Reports Library. (1963). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Bruce, D. W., et al. (2016). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Crystals, 6(10), 127.
  • PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

  • MDPI. (2025, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Hydroxy-5-iodobenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-hydroxy-3-iodophenyl)benzonitrile (C13H8INO). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Hydroxy-2-iodobenzonitrile at Room Temperature

Executive Summary For researchers and drug development professionals utilizing highly functionalized aromatic building blocks, understanding the thermodynamic and kinetic boundaries of these molecules is non-negotiable....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals utilizing highly functionalized aromatic building blocks, understanding the thermodynamic and kinetic boundaries of these molecules is non-negotiable. 4-Hydroxy-2-iodobenzonitrile (CAS: 1243386-89-1) is a prime example of a complex "push-pull" system. This whitepaper deconstructs its thermodynamic stability at room temperature (298 K), exploring how intramolecular electronic effects and intermolecular halogen bonding dictate its physical state, and provides self-validating experimental frameworks for rigorous stability profiling.

Molecular Architecture & Electronic Causality

To evaluate the stability of 4-hydroxy-2-iodobenzonitrile, we must first analyze its electronic topology. The molecule features a cyano group (-CN) at C1 and a hydroxyl group (-OH) at C4. The cyano group acts as a potent π -acceptor and σ -acceptor, withdrawing electron density from the aromatic ring. Conversely, the para-hydroxyl group acts as a strong π -donor. This creates a highly conjugated "push-pull" dipole across the 1,4-axis.

The iodine atom at C2 sits ortho to the electron-withdrawing nitrile. As an application scientist, I look at this specific positioning as the defining factor for the molecule's reactivity. The inductive pull from the -CN group depletes electron density from the iodine’s equatorial region. This electronic starvation enhances the positive electrostatic potential at the tip of the iodine atom along the C-I bond axis—a phenomenon known as the σ -hole [1]. This polarizability not only dictates its reactivity in cross-coupling synthesis but is the primary driver of its solid-state thermodynamics.

Solid-State Thermodynamics: The Role of Halogen Bonding

At room temperature (298 K), 4-hydroxy-2-iodobenzonitrile is a thermodynamically stable solid. Why doesn't it spontaneously degrade or sublimate? The answer lies in the enthalpy of its crystal lattice, which is governed by two orthogonal non-covalent interactions:

  • Hydrogen Bonding: The classical O−H⋅⋅⋅N≡C interaction provides the primary structural scaffold.

  • Halogen Bonding: The enhanced σ -hole on the iodine atom acts as a strong halogen bond donor, interacting with the nitrogen lone pair of adjacent nitrile groups ( C−I⋅⋅⋅N≡C ).

According to high-pressure crystallographic studies on related iodobenzonitriles, these highly directional C−I⋅⋅⋅N interactions create a rigid, interlocking molecular chain[1]. The enthalpic gain from these combined intermolecular forces far exceeds the ambient thermal energy ( RT≈0.6 kcal/mol at 298 K), locking the molecule into a deep thermodynamic well and preventing spontaneous thermal degradation.

Degradation Dynamics: Thermodynamic vs. Kinetic Stability

While the bulk solid is stable, the isolated molecule possesses a distinct thermodynamic weak point: the C-I bond .

The bond dissociation energy (BDE) of the C-I bond in highly substituted iodophenols is approximately 65 kcal/mol[2]. While thermal energy at room temperature is vastly insufficient to overcome this barrier (rendering it thermally stable), the molecule is kinetically labile under UV irradiation . Photons in the UV-A/UV-B range (< 330 nm) carry enough energy (> 85 kcal/mol) to excite the molecule into a repulsive (n/π)σ∗ state, leading to rapid homolytic cleavage of the C-I bond and the generation of an aryl radical and an iodine radical[2].

Furthermore, while the nitrile group is theoretically susceptible to hydrolysis to form an amide or carboxylic acid, the activation energy required for the nucleophilic attack of water at neutral pH is prohibitively high. Thus, at 298 K in neutral aqueous conditions, the molecule remains kinetically trapped and stable.

Pathways Molecule 4-Hydroxy-2-iodobenzonitrile (Stable at 298 K) Thermal Thermal Stress (RT) ΔG > 0 (Stable) Molecule->Thermal 298 K Photo UV Irradiation C-I Homolysis Molecule->Photo hν (< 330 nm) Hydrolysis Aqueous (pH 7) Kinetic Barrier Molecule->Hydrolysis H2O Degradant1 No Degradation (Crystal Lattice Intact) Thermal->Degradant1 Degradant2 Aryl Radical + Iodine Radical Photo->Degradant2 Degradant3 No Hydrolysis (Stable Nitrile) Hydrolysis->Degradant3

Caption: Thermodynamic and kinetic degradation pathways of 4-hydroxy-2-iodobenzonitrile.

Self-Validating Experimental Protocols for Stability Profiling

To empirically prove the stability profile of this compound, we cannot rely on single-endpoint assays. The following protocols are designed as self-validating systems, ensuring that the absence of degradation is a true thermodynamic reality, not an analytical artifact.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

Causality: High-Performance Liquid Chromatography (HPLC) is often blind to ultra-slow solid-state degradation occurring over months. IMC, however, detects microwatt-level heat flows ( μ W) instantly. If the molecule is undergoing any thermal degradation, bond breaking/making will release or absorb heat. A near-zero heat flow validates absolute thermodynamic stability.

  • Baseline Calibration: Calibrate a multi-channel microcalorimeter (e.g., TAM IV) at exactly 298.15 K using electrical substitution heating to establish a zero-drift baseline.

  • Sample Isolation: Load 100 mg of crystalline 4-hydroxy-2-iodobenzonitrile into a glass ampoule. Purge the ampoule with dry nitrogen ( N2​ ) and hermetically seal it. Validation check: The inert atmosphere isolates intrinsic thermal stability from oxidative or hygroscopic variables.

  • Equilibration & Monitoring: Lower the ampoule into the measurement position. Allow 2 hours for thermal equilibration, then record the heat flow continuously for 72 hours.

  • Data Interpretation: A sustained heat flow of <2μW/g mathematically proves that no significant endothermic or exothermic degradation pathways are active at room temperature.

Protocol 2: Accelerated Photostability Profiling (Mass Balance Tracking)

Causality: Because the C-I bond is the weakest link, we must force its cleavage to establish the primary degradation kinetic rate. By tracking the exact molar appearance of the deiodinated product against the disappearance of the parent molecule, we validate the mass balance of the system.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade acetonitrile (a UV-transparent solvent).

  • Irradiation: Place the solution in a sealed quartz cuvette within a photostability chamber calibrated to ICH Q1B standards (providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 Watt hours/square meter).

  • Time-Course Aliquoting: Extract 10 μ L aliquots at T=0,2,4,8, and 24 hours. Validation check: Time-course sampling prevents misinterpretation of secondary degradation events.

  • HPLC-UV Analysis: Inject aliquots onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm. Calculate the kinetic decay of the parent peak and the stoichiometric rise of the 4-hydroxybenzonitrile peak to confirm the C-I homolysis mechanism.

Workflow Sample Sample Prep (Solid & Soln) IMC Isothermal Microcalorimetry Sample->IMC Solid State Photo Photostability Chamber Sample->Photo Solution Data Thermodynamic Profiling IMC->Data Heat Flow (µW) HPLC HPLC-UV Analysis Photo->HPLC Time Aliquots HPLC->Data Mass Balance

Caption: Self-validating experimental workflow for real-time and accelerated stability profiling.

Quantitative Stability Metrics

The following tables summarize the thermodynamic parameters and empirical stability profile of 4-hydroxy-2-iodobenzonitrile at 298 K.

Table 1: Thermodynamic Bond Parameters & Cleavage Susceptibility

Bond TypeEstimated BDE (kcal/mol)Primary Cleavage ModeStability at 298 K
C–I ~65.0Homolytic (Photochemical)Stable (High kinetic barrier)
C–OH ~110.0Heterolytic (Extreme pH)Highly Stable
C–CN ~120.0Hydrolytic (Strong Acid/Base)Highly Stable

Table 2: Environmental Stability Profile at Room Temperature (298 K)

Environmental ConditionThermodynamic StatusPrimary Interaction / Mechanism
Solid State (Dark, N2​ ) Highly StableLattice stabilization via Halogen/Hydrogen bonding
Aqueous Solution (pH 7, Dark) StableSolvation; insufficient energy for nitrile hydrolysis
Solution (UV Irradiation) Kinetically LabileRapid C-I bond homolysis (Photodehalogenation)
References
  • The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile Source: Molecules (MDPI), 2019, 24(10), 2018. URL:[Link]

  • UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission Source: The Journal of Chemical Physics (AIP Publishing), 2013, 138(16), 164318. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-2-iodobenzonitrile

Introduction: The Strategic Importance of 4-Hydroxy-2-iodobenzonitrile in Synthesis 4-Hydroxy-2-iodobenzonitrile is a highly versatile and strategically important building block for researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Hydroxy-2-iodobenzonitrile in Synthesis

4-Hydroxy-2-iodobenzonitrile is a highly versatile and strategically important building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic hydroxyl group, an electrophilic aryl iodide, and a cyano group amenable to further transformations—positions it as a valuable scaffold for the synthesis of complex molecular architectures. The ortho-iodide is particularly reactive in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity, combined with the directing and electronically influencing effects of the hydroxyl and nitrile groups, allows for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides detailed protocols and expert insights into the application of 4-hydroxy-2-iodobenzonitrile in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, offering broad functional group tolerance and utilizing readily available and generally non-toxic organoboron reagents.[1] For 4-hydroxy-2-iodobenzonitrile, this reaction opens a direct route to 4-hydroxy-2-arylbenzonitriles, key intermediates in the synthesis of kinase inhibitors and other biologically active compounds.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle, initiated by the oxidative addition of the aryl iodide to a Pd(0) species, is heavily influenced by these parameters.[2]

  • Catalyst and Ligand: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, or RuPhos), are highly effective for coupling sterically hindered or electron-deficient aryl halides. These ligands stabilize the catalytically active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[3]

  • Base: An inorganic base is essential to activate the boronic acid for transmetalation.[4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. The base also serves to neutralize the HX generated during the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[3] Rigorous degassing of the solvents is crucial to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific arylboronic acids.

Materials:

  • 4-Hydroxy-2-iodobenzonitrile

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-hydroxy-2-iodobenzonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Common, effective Pd(II) precatalyst.
Ligand SPhosBulky, electron-rich ligand promoting efficient catalysis for challenging substrates.
Base K₂CO₃Effective for boronic acid activation and compatible with the hydroxyl group.
Solvent 1,4-Dioxane/Water (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for efficient reaction rates.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Transmetalation Transmetalation Ar-Pd(II)-I(L)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' Reductive_Elimination->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Product Ar-C≡CR Ar-Pd(II)-C≡CR(L₂)->Product Reductive Elimination Product->Pd(0)L₂ R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R CuI, Base Cu-C≡C-R->Ar-Pd(II)-I(L₂) Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L)->Amine_Coordination HNR₂ Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Amine_Coordination->Ar-Pd(II)-NR₂(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product

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Application

Step-by-step O-alkylation of 4-hydroxy-2-iodobenzonitrile

An In-Depth Guide to the O-Alkylation of 4-Hydroxy-2-iodobenzonitrile: Protocols and Mechanistic Insights For professionals in organic synthesis and drug development, the targeted modification of molecular scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the O-Alkylation of 4-Hydroxy-2-iodobenzonitrile: Protocols and Mechanistic Insights

For professionals in organic synthesis and drug development, the targeted modification of molecular scaffolds is a cornerstone of innovation. The O-alkylation of substituted phenols, such as 4-hydroxy-2-iodobenzonitrile, represents a critical transformation for creating aryl ethers. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed, step-by-step protocol for this reaction, grounded in the principles of the Williamson ether synthesis, and explains the critical scientific reasoning behind each experimental choice.

The Scientific Foundation: Mechanism and Rationale

The O-alkylation of 4-hydroxy-2-iodobenzonitrile is most effectively achieved through the Williamson ether synthesis, a robust and widely-used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in two primary stages:

Stage 1: Deprotonation of the Phenol The phenolic hydroxyl group (-OH) of 4-hydroxy-2-iodobenzonitrile is weakly acidic. In its neutral form, it is a poor nucleophile.[3] To enhance its nucleophilicity, a base is required to abstract the acidic proton, generating a negatively charged phenoxide ion.[5][6] This phenoxide is a significantly more potent nucleophile, poised to react with the alkylating agent.

  • Expert Insight on Base Selection: While strong bases like sodium hydride (NaH) can be used to irreversibly deprotonate alcohols, the increased acidity of phenols often allows for the use of weaker, easier-to-handle bases.[3][7] Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this transformation, offering a good balance of reactivity and safety.[8]

Stage 2: Nucleophilic Attack on the Alkyl Halide The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide (or another substrate with a good leaving group, like a tosylate).[1][4] This occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halide bond breaks.[1] This is the hallmark of an SN2 reaction.

  • Causality in Reagent and Solvent Choice:

    • Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[5][9] Therefore, primary alkyl halides (e.g., ethyl bromide, methyl iodide) are strongly preferred to achieve high yields.[3][4] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the alkene byproduct via an E2 elimination reaction.[3][7]

    • Solvent: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal.[4][7] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive.[7] Protic solvents (like water or ethanol) should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[5][7]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the O-alkylation procedure from setup to the final, purified product.

O_Alkylation_Workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Reagents Charge Reagents (4-hydroxy-2-iodobenzonitrile, K₂CO₃, Anhydrous DMF) Setup->Reagents Alkylation Add Alkyl Halide & Heat (60-80°C) Reagents->Alkylation Monitoring Monitor Progress (TLC) Alkylation->Monitoring Workup Reaction Workup (Cool, Filter, Extract) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product (4-alkoxy-2-iodobenzonitrile) Purification->Product

Caption: Workflow for the O-alkylation of 4-hydroxy-2-iodobenzonitrile.

Detailed Step-by-Step Protocol

This protocol describes a standard Williamson ether synthesis for the O-alkylation of 4-hydroxy-2-iodobenzonitrile using a representative primary alkyl halide.

Materials & Equipment:

  • Chemicals:

    • 4-hydroxy-2-iodobenzonitrile

    • Alkyl halide (e.g., ethyl bromide, 1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Dichloromethane

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-iodobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Under a nitrogen or argon atmosphere, add enough anhydrous DMF to fully dissolve the starting material.

  • Addition of Alkylating Agent:

    • While stirring the mixture at room temperature, add the alkyl halide (1.1 - 1.2 eq) dropwise.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a temperature between 60-80 °C.[10]

    • Allow the reaction to stir for 4-24 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and the resulting potassium halide). Wash the filtered solids with a small amount of ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Add a significant volume of water to the separatory funnel. This is crucial for removing the high-boiling DMF solvent.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and then brine. This continues the removal of residual DMF and inorganic salts.[7]

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as hexane and ethyl acetate, to afford the pure 4-alkoxy-2-iodobenzonitrile.[10]

Summary of Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale / Field Insight
Substrate 4-hydroxy-2-iodobenzonitrileThe iodo- and cyano- groups are generally stable under these conditions.
Alkylating Agent Primary Alkyl Halide (R-X)Minimizes competing E2 elimination reactions. Reactivity order: R-I > R-Br > R-Cl.[3]
Base Anhydrous K₂CO₃ (1.5-2.0 eq)Effective for phenolic deprotonation, safer and easier to handle than NaH.[8][10]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity of the phenoxide.[4][7] Ensure solvent is anhydrous to prevent reaction quenching.
Temperature 50-100 °CBalances reaction rate against potential for side reactions. Higher temperatures may favor elimination.[4][7]
Time 4-24 hoursMonitor by TLC to determine the endpoint and avoid degradation from prolonged heating.

Troubleshooting Common Issues:

  • Incomplete Reaction: If the starting material persists, consider increasing the reaction time or temperature moderately. Ensure that the base and solvent were truly anhydrous, as water will inhibit the reaction.

  • Formation of Alkene Byproduct: This indicates that E2 elimination is competing with the desired SN2 reaction. This is most common with secondary alkyl halides. To minimize this, use a primary alkyl halide and avoid excessively high reaction temperatures.[7]

  • Low Yield after Workup: Significant product loss can occur during the aqueous workup if an insufficient volume of organic solvent is used for extraction, or if the DMF is not thoroughly washed out. Emulsions can sometimes form; adding brine can help break them.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Accessed March 26, 2026. [Link]

  • ChemTalk. Williamson Ether Synthesis. ChemTalk. Published October 24, 2022. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Accessed March 26, 2026. [Link]

  • BYJU'S. Williamson Ether Synthesis. BYJU'S. Accessed March 26, 2026. [Link]

  • Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides?. Reddit. Published June 28, 2024. [Link]

  • Jing, H., et al. Organic base catalyzed O-alkylation of phenols under solvent-free condition. Catalysis Communications. Published July 20, 2006. [Link]

  • ResearchGate. The scope of the O‐alkylation reaction. Reaction conditions: Phenol... ResearchGate. Accessed March 26, 2026. [Link]

  • Google Patents. Process for the alkylation of phenols.
  • ACS Publications. Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega. Published March 4, 2026. [Link]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Accessed March 26, 2026. [Link]

  • ACS Publications. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters. Published March 22, 2013. [Link]

  • RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Accessed March 26, 2026. [Link]

  • RSC Publishing. Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. Chemical Communications. Published November 25, 2020. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Published November 13, 2022. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 4-hydroxy-2-iodobenzonitrile in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block 4-hydroxy-2-iodobenzonitrile is a strategically functionalized aromatic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

4-hydroxy-2-iodobenzonitrile is a strategically functionalized aromatic compound poised for significant application in the synthesis of novel agrochemicals. Its unique arrangement of a hydroxyl group, a nitrile moiety, and an iodine atom on a benzene ring offers a trifecta of reactive sites. This allows for a modular approach to the construction of complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The hydroxyl group is amenable to etherification and esterification, the iodine atom is a prime handle for cross-coupling reactions, and the nitrile group can be transformed into other functional groups, such as amides, carboxylic acids, or amines.

While direct synthesis of currently commercialized agrochemicals from 4-hydroxy-2-iodobenzonitrile is not widely documented, its structural motifs are present in numerous bioactive compounds. This guide provides detailed protocols for the proposed application of 4-hydroxy-2-iodobenzonitrile in the synthesis of promising classes of agrochemicals, based on established and reliable synthetic transformations.

Proposed Application I: Synthesis of Diphenyl Ether Herbicides via Nucleophilic Aromatic Substitution

Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption. The synthesis of these herbicides typically involves the formation of a diaryl ether bond. The hydroxyl group of 4-hydroxy-2-iodobenzonitrile can act as a nucleophile in a nucleophilic aromatic substitution (SNAᵣ) reaction with an activated aryl halide to form a novel diphenyl ether scaffold.[3][4][5]

Experimental Protocol: Synthesis of a Novel Diphenyl Ether Herbicide Candidate

Objective: To synthesize a potential diphenyl ether herbicide by reacting 4-hydroxy-2-iodobenzonitrile with a substituted aryl fluoride.

Materials:

  • 4-hydroxy-2-iodobenzonitrile

  • 4-chloro-3-trifluoromethyl-1-fluorobenzene

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-hydroxy-2-iodobenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

  • Add 4-chloro-3-trifluoromethyl-1-fluorobenzene (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether.

Workflow for Diphenyl Ether Synthesis

G A 4-hydroxy-2-iodobenzonitrile D Nucleophilic Aromatic Substitution (SNAᵣ) A->D B 4-chloro-3-trifluoromethyl-1-fluorobenzene B->D C K₂CO₃, DMF C->D Base and Solvent E Diphenyl Ether Product D->E 80-100 °C F Workup and Purification E->F

Caption: Synthetic workflow for a diphenyl ether herbicide candidate.

Proposed Application II: Synthesis of Benzofuran-Based Fungicides

The benzofuran scaffold is a key structural component in a number of natural and synthetic compounds with a broad spectrum of biological activities, including antifungal properties.[6][7][8] A potential synthetic route to novel benzofuran-based fungicides involves an initial etherification of 4-hydroxy-2-iodobenzonitrile with a propargyl halide, followed by a Sonogashira coupling and intramolecular cyclization.

Experimental Protocol: Synthesis of a Benzofuran Fungicide Candidate

Objective: To synthesize a potential benzofuran-based fungicide from 4-hydroxy-2-iodobenzonitrile.

Materials:

  • 4-hydroxy-2-iodobenzonitrile

  • Propargyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous)

  • Terminal alkyne (e.g., phenylacetylene)

  • Toluene (anhydrous)

Procedure:

Step 1: O-Propargylation

  • In a round-bottom flask, dissolve 4-hydroxy-2-iodobenzonitrile (1.0 eq.) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq.) and stir the suspension.

  • Add propargyl bromide (1.2 eq.) dropwise and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, filter off the solids, and evaporate the solvent.

  • Purify the crude product to obtain 4-(prop-2-yn-1-yloxy)-2-iodobenzonitrile.

Step 2: Sonogashira Coupling and Cyclization

  • To a dry Schlenk flask under an inert atmosphere, add the product from Step 1 (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Add anhydrous triethylamine and the terminal alkyne (1.1 eq.).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction for the formation of the benzofuran ring.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the benzofuran derivative.

Workflow for Benzofuran Synthesis

G A 4-hydroxy-2-iodobenzonitrile C O-propargylation A->C B Propargyl Bromide, K₂CO₃ B->C D 4-(prop-2-yn-1-yloxy)-2-iodobenzonitrile C->D F Sonogashira Coupling & Intramolecular Cyclization D->F E Terminal Alkyne, Pd/Cu Catalyst E->F G Benzofuran Product F->G

Caption: Synthetic pathway to a benzofuran fungicide candidate.

Proposed Application III: Synthesis of Biaryl Agrochemicals via Suzuki Coupling

The biaryl motif is prevalent in a number of herbicides and fungicides. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[9][10][11] The iodine atom of 4-hydroxy-2-iodobenzonitrile makes it an excellent substrate for Suzuki coupling reactions.

Experimental Protocol: Synthesis of a Biaryl Herbicide Candidate

Objective: To synthesize a biaryl compound with potential herbicidal activity using a Suzuki coupling reaction.

Materials:

  • 4-hydroxy-2-iodobenzonitrile

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-2-iodobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.08 eq.).

  • Add a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq.).

  • Heat the mixture to reflux (around 80-90 °C) for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography to obtain the biaryl product.

Workflow for Suzuki Coupling

G A 4-hydroxy-2-iodobenzonitrile D Suzuki-Miyaura Coupling A->D B Arylboronic Acid B->D C Pd(OAc)₂, PPh₃, K₂CO₃ C->D Catalyst and Base E Biaryl Product D->E Reflux

Caption: Suzuki coupling reaction for the synthesis of a biaryl agrochemical candidate.

Further Potential Transformations of the Nitrile Group

The nitrile group in the synthesized derivatives offers further opportunities for diversification to modulate biological activity.

  • Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding benzamide or benzoic acid.[12][13][14][15][16] These functional groups can alter the compound's solubility and binding interactions with biological targets.

  • Reduction to Amines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[17][18][19][20][21] The resulting aminomethyl group can be a key pharmacophore in certain classes of agrochemicals.

Data Summary Table

Proposed ApplicationTarget Agrochemical ClassKey Reaction TypeReagents and Conditions
Diphenyl Ether SynthesisHerbicide (PPO Inhibitor)Nucleophilic Aromatic SubstitutionAryl fluoride, K₂CO₃, DMF, 80-100 °C
Benzofuran SynthesisFungicideO-propargylation, Sonogashira CouplingPropargyl bromide, Pd/Cu catalyst, base, 80 °C
Biaryl SynthesisHerbicide/FungicideSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base, reflux

References

  • Fiveable. (2025, August 15). Reduction of Nitriles - Organic Chemistry II. Retrieved from [Link]

  • Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718–11726. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(5), 1433–1445. [Link]

  • ACS Publications. (2022, January 18). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry. [Link]

  • Liang, X., et al. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(11), 1549. [Link]

  • Yang, B., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16568–16576. [Link]

  • Ulusoy, N., & Gürsoy, E. (2018). Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. BioResources, 13(1), 1473-1488. [Link]

  • ResearchGate. (2026, January 16). (PDF) Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide | Request PDF. Retrieved from [Link]

  • PubMed. (2003, October 1). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. [Link]

  • Chen, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29346-29369. [Link]

  • Google Patents. (n.d.). Diphenyl ether compounds useful as herbicides.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • UC Weed Science. (2013, March 4). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]

  • SpringerLink. (2025, August 5). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. [Link]

  • PubMed. (2012, December 15). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Retrieved from [Link]

  • Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines | Request PDF. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • BYJU'S. (2022, February 27). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of Acid and Hydroxybenzonitrile Herbicide Residues in Soil by Gas- Liquid Chromatography after Ion-pair Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Retrieved from [Link]

  • YouTube. (2021, March 16). Nucleophilic Aromatic Substitution (NAS) | 18.6Organic Chem. [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Thomasnet. (n.d.). Understanding 4-Hydroxybenzonitrile: Properties, Synthesis, and Sourcing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Eureka | Patsnap. (2021, January 29). Synthetic method of p-hydroxybenzonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. [Link]

  • Oklahoma State University Extension. (2017, February 15). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of acid and hydroxybenzonitrile herbicide residues in soil by gas-liquid chromatography after ion-pair alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxy-2-iodobenzonitrile Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing low yields or regioselectivity issues during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing low yields or regioselectivity issues during the synthesis of 4-hydroxy-2-iodobenzonitrile (CAS: 1243386-89-1)[1].

As a Senior Application Scientist, I frequently see chemists attempt the direct electrophilic iodination of 4-hydroxybenzonitrile. This will always fail to produce the target molecule. Mechanistically, the hydroxyl group is a strongly activating ortho/para director, while the nitrile group is a deactivating meta director. In 4-hydroxybenzonitrile, both functional groups synergistically direct electrophiles to the 3-position, exclusively yielding 4-hydroxy-3-iodobenzonitrile.

To successfully isolate the 2-iodo isomer, you must utilize a two-step validated pathway: a Sandmeyer reaction of 2-amino-4-methoxybenzonitrile[2], followed by a carefully controlled Boron tribromide (BBr₃) ether cleavage[3].

Synthesis Strategy & Failure Pathway Diagnostics

The following workflow maps the validated two-step synthetic route alongside the most common mechanistic failure points (highlighted in red) that lead to yield loss.

SynthesisWorkflow SM 2-amino-4-methoxy benzonitrile Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, HCl < 5 °C Iodo 2-iodo-4-methoxy benzonitrile Diazo->Iodo KI, H2O RT Error1 Phenol Byproduct (Hydrolysis) Diazo->Error1 T > 5 °C (Thermal Degradation) BBr3 BBr3-Nitrile Complex Iodo->BBr3 BBr3 (3 eq) DCM, -78 °C Product 4-hydroxy-2-iodo benzonitrile BBr3->Product MeOH/H2O Quench < 0 °C Error2 Amide Byproduct (Over-hydrolysis) BBr3->Error2 Vigorous H2O Quench (Exothermic)

Workflow for 4-hydroxy-2-iodobenzonitrile synthesis highlighting critical intermediates and failure pathways.

Quantitative Reaction Parameters

To ensure reproducibility, verify your experimental setup against these baseline stoichiometric and thermodynamic parameters. Deviations here are the primary cause of incomplete conversions.

StepChemical TransformationKey ReagentsEquivalentsTemperature ProfileExpected Yield
1 Sandmeyer IodinationNaNO₂ / KI / HCl1.1 / 1.5 / 3.0-5 °C to RT80–86%
2 BBr₃ DemethylationBBr₃ / Anhydrous DCM3.0 (Minimum)-78 °C to RT60–65%

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-methoxybenzonitrile

This step utilizes a Sandmeyer-type transformation to convert the aryl amine to an aryl iodide[2].

  • Preparation: Suspend 2-amino-4-methoxybenzonitrile (1.0 eq) in a 3M aqueous HCl solution (3.0 eq of acid). Cool the suspension to -5 °C using an ice-salt bath. Causality: High acid concentration prevents the formation of inactive triazene side-products.

  • Diazotization: Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this dropwise to the aniline suspension, ensuring the internal temperature never exceeds 0 °C. Stir for 30 minutes.

  • Iodination: Dissolve KI (1.5 eq) in water. Add dropwise to the diazonium solution. Caution: Nitrogen gas evolution will occur.

  • Workup: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous Na₂S₂O₃ to reduce any generated iodine (I₂) back to iodide, preventing product oxidation.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar, UV-active starting material will disappear, replaced by a distinct, non-streaking spot at a higher Rf (~0.6) corresponding to 2-iodo-4-methoxybenzonitrile[4].

Step 2: Synthesis of 4-Hydroxy-2-iodobenzonitrile

This step utilizes Boron tribromide to cleave the methyl ether, yielding the final product[3].

  • Complexation: Dissolve the 2-iodo-4-methoxybenzonitrile in anhydrous DCM under a strict N₂ atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add BBr₃ (3.0 eq) dropwise. Remove the cooling bath and allow the reaction to slowly warm to RT. Stir for 12 hours.

  • Quench (Critical Step): Cool the reaction back to -78 °C. Slowly add anhydrous methanol (MeOH) dropwise to quench excess BBr₃, followed by water.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[3].

  • Self-Validation Check: Monitor via LCMS. The starting material mass (m/z 260 [M+H]⁺) must fully transition to the product mass (m/z 246 [M+H]⁺).

Diagnostic FAQs & Troubleshooting

Q: My Sandmeyer reaction yield is below 40%, and LCMS shows a major M+1 peak corresponding to a hydroxylated product. What happened? A: You are observing the formation of 2-hydroxy-4-methoxybenzonitrile. Diazonium salts are highly susceptible to thermal hydrolysis. If your internal temperature exceeded 5 °C during the diazotization phase or prior to KI addition, water acted as a nucleophile, displacing the diazonium group. Solution: Use an internal temperature probe (not just a bath thermometer) and maintain the internal temperature strictly between -5 °C and 0 °C.

Q: I am recovering unreacted 2-iodo-4-methoxybenzonitrile after the BBr₃ step, even after 24 hours of stirring. Why is the ether cleavage stalling? A: This is a classic stoichiometry error caused by failing to account for Lewis acid-base complexation. The nitrile nitrogen contains a lone pair, and the methoxy oxygen contains two. BBr₃ is a strong Lewis acid; 1.0 equivalent is immediately trapped by the -CN group, and another 1.0 equivalent coordinates to the -OMe group. If you use less than 3.0 equivalents, there is no free BBr₃ left in the system to actually mediate the C-O bond cleavage. Solution: Always use a minimum of 3.0 equivalents of BBr₃ for benzonitriles.

Q: During the BBr₃ deprotection, my nitrile group is converting to an amide. How do I prevent this over-hydrolysis? A: Nitriles are highly sensitive to hydration under strongly Lewis acidic conditions followed by aqueous workup. Quenching BBr₃ with water is violently exothermic (BBr₃ + 3H₂O → H₃BO₃ + 3HBr + Heat). This localized heat, combined with the generated hydrobromic acid, forces the hydration of your activated nitrile into a primary amide. Solution: Perform a "dry quench." Cool the reaction to -78 °C and quench with anhydrous methanol first. This forms trimethyl borate (B(OMe)₃) and HBr in a much less exothermic manner, safely destroying the BBr₃ before any water is introduced to the system.

Sources

Optimization

Technical Support Center: Optimizing Amination of 4-Hydroxy-2-iodobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the C–N cross-coupling of 4-hydroxy-2-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the C–N cross-coupling of 4-hydroxy-2-iodobenzonitrile .

This substrate presents a unique triad of functional groups: an activated aryl iodide (primed for oxidative addition), an acidic and potentially nucleophilic unprotected phenol, and a base-sensitive nitrile. Successfully navigating this reaction requires precise control over chemoselectivity, catalyst stability, and reaction conditions.

Optimization Matrix: Reaction Condition Variables

To establish a self-validating protocol, we must first understand the causality behind our reagent selection. The table below summarizes the optimization parameters, comparing standard conditions against field-proven choices for this specific multifunctional substrate.

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale & Causality
Catalyst / Ligand Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / tBuBrettPhos Monodentate phosphines lead to sluggish reductive elimination and promote dehalogenation. Highly hindered biaryl phosphines accelerate C–N reductive elimination and sterically block O-arylation[1].
Base NaOtBu or KOHCs₂CO₃ (2.5 to 3.0 equiv) Strong bases (NaOtBu) or aqueous hydroxides risk hydrolyzing the -CN group[2]. Cs₂CO₃ is mild enough to preserve the nitrile but basic enough to deprotonate both the phenol and the amine.
Solvent DMF or WaterAnhydrous 1,4-Dioxane Protic or wet solvents exacerbate C–I bond reduction (dehalogenation) and nitrile hydrolysis. Dioxane provides excellent solubility for the cesium phenoxide intermediate.
Temperature > 120 °C80 °C – 100 °C Elevated temperatures degrade the catalyst into "palladium black" and lower the activation energy barrier for undesired O-arylation[3].

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant O-arylation (ether formation) instead of my desired N-arylated product? A1: This is a classic chemoselectivity issue. The unprotected phenol on your substrate is deprotonated by the base to form a phenoxide, which is a strong oxygen nucleophile capable of competing in the catalytic cycle[3]. To strictly favor N-arylation, you must manipulate the steric environment of the palladium center. By utilizing a highly bulky, electron-rich biaryl phosphine ligand (such as tBuBrettPhos or XPhos), you create a crowded coordination sphere. While the amine can still coordinate and undergo reductive elimination, the sterically demanding phenoxide is physically blocked from adopting the coplanar geometry required for C–O reductive elimination[1].

Q2: The reaction stalls at 20-30% conversion, and I observe unreacted starting material along with a black precipitate. What is happening? A2: The black precipitate is "palladium black," indicating irreversible catalyst decomposition. This premature death of the catalyst is almost always caused by incorrect base stoichiometry. The free hydroxyl group on 4-hydroxy-2-iodobenzonitrile has a pKa of ~9.0. It will immediately consume the first equivalent of your base. If you only use 1.0 to 1.5 equivalents of base, there is insufficient base remaining to deprotonate the amine during the Pd-amido complex formation step. The catalytic cycle stalls at the Pd(II) intermediate, which eventually decomposes. Solution: You must use a minimum of 2.5 equivalents of Cs₂CO₃ to ensure both the phenol is neutralized and the catalytic cycle is fueled[4].

Q3: My nitrile group is hydrolyzing into an amide during the reaction. How can I preserve it? A3: Nitriles are highly sensitive to strong nucleophilic bases and high temperatures in the presence of trace water[2]. If you are using bases like NaOH, KOH, or even hygroscopic K₃PO₄ without strict anhydrous techniques, the -CN group will hydrate. Switch to anhydrous Cesium Carbonate (Cs₂CO₃) and ensure your solvent (1,4-Dioxane) is strictly anhydrous and thoroughly degassed.

Q4: I am observing significant dehalogenation (yielding 4-hydroxybenzonitrile) instead of the aminated product. How do I minimize this? A4: Dehalogenation occurs when the Pd(II) aryl complex undergoes β-hydride elimination (often sourced from the amine or trace moisture) followed by reductive elimination of the C–H bond. To suppress this, you must accelerate the desired C–N reductive elimination so that it outcompetes the β-hydride elimination pathway. Ensure your amine is not excessively sterically hindered and confirm you are using a structurally rigid, electron-rich bidentate or biaryl phosphine ligand, which is specifically designed to force rapid C–N bond formation[1].

Mechanistic & Workflow Visualizations

To further clarify the causality of the reaction pathways, review the following mechanistic divergence diagram.

Mechanism A 4-Hydroxy-2-iodobenzonitrile + Amine B Oxidative Addition [Pd(0)L] A->B C Pd(II) Aryl Iodide Complex B->C D Amine Coordination (Cs2CO3 Base) C->D Favored by Bulky Ligand E Phenoxide Coordination (Competing Pathway) C->E Favored by Small Ligand F Reductive Elimination (Sterically Driven) D->F H O-Arylated Byproduct (Undesired) E->H G N-Arylated Product (Desired) F->G

Caption: Mechanistic divergence in Pd-catalyzed amination highlighting chemoselectivity control.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific analytical checkpoints are embedded to ensure the integrity of the reaction at every step.

Protocol S1 1. Reagent Prep Dry Substrates & Base S2 2. Catalyst Loading Pd2(dba)3 + tBuBrettPhos S1->S2 S3 3. Solvent Anhydrous 1,4-Dioxane S2->S3 S4 4. Reaction 90°C, 12-18h S3->S4 S5 5. Workup NH4Cl Quench & Extract S4->S5

Caption: Step-by-step experimental workflow for the amination of 4-hydroxy-2-iodobenzonitrile.

Step-by-Step Methodology:
  • Preparation & Drying: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-hydroxy-2-iodobenzonitrile (1.0 equiv) and anhydrous Cs₂CO₃ (2.5 equiv). Validation: Ensure the Cs₂CO₃ is a free-flowing powder; clumping indicates moisture contamination, which will hydrolyze your nitrile.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, equivalent to 5 mol% Pd) and tBuBrettPhos (6.0 mol%). Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Under a positive flow of Argon, add the amine (1.2 equiv). If the amine is a solid, it should be added in Step 1.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction Initiation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90 °C. Validation: Within 15-30 minutes, the solution should transition from a dark purple/red (Pd₂(dba)₃) to a homogeneous yellow/orange hue, indicating the formation of the active monomeric Pd(0)-ligand complex.

  • Monitoring: After 12 hours, sample the reaction under Argon. Quench the aliquot in wet acetonitrile and analyze via LC-MS. You should observe the mass of the desired N-arylated product with minimal O-arylated or dehalogenated byproducts.

  • Workup: Once complete, cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (to safely neutralize the remaining base and protonate the phenoxide). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

Sources

Troubleshooting

Purification of crude 4-hydroxy-2-iodobenzonitrile by column chromatography

Welcome to the Technical Support Center for the chromatographic purification of 4-hydroxy-2-iodobenzonitrile . This guide is designed for research scientists and drug development professionals dealing with the complex is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-hydroxy-2-iodobenzonitrile . This guide is designed for research scientists and drug development professionals dealing with the complex isolation of this highly functionalized intermediate.

The structural profile of 4-hydroxy-2-iodobenzonitrile presents a unique triad of purification challenges: an acidic phenolic hydroxyl group (prone to silica interaction), an electron-withdrawing nitrile group, and a heavy, light-sensitive iodine atom [1]. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, high-purity recovery.

Purification Workflow

G Crude Crude Mixture TLC TLC Optimization Crude->TLC Loading Dry Loading TLC->Loading Elution Gradient Elution Loading->Elution Fractions Fraction Analysis Elution->Fractions Degradation Light Shielding Elution->Degradation Prevent C-I Cleavage Pure Pure Product Fractions->Pure

Workflow for the chromatographic purification of 4-hydroxy-2-iodobenzonitrile.

Step-by-Step Methodology: Flash Column Chromatography

To establish a self-validating system, every step of this protocol relies on visual or analytical feedback before proceeding to the next.

Step 1: Mobile Phase Preparation & TLC Validation Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc). To prevent the phenolic compound from ionizing, add exactly 1% (v/v) glacial acetic acid to the mobile phase [2]. Validate the system by running a TLC of your crude mixture. A successful system will yield a sharp, circular spot for the target compound at an Rf​ of ~0.35.

Step 2: Column Packing Use standard 230–400 mesh silica gel. Slurry pack the column using 100% Hexanes containing 1% acetic acid. Tap the column firmly with a rubber mallet to ensure a tightly packed, uniform bed, preventing channeling during elution[3].

Step 3: Dry Loading the Sample Due to the mixed polarity of 4-hydroxy-2-iodobenzonitrile, it exhibits poor solubility in the initial non-polar eluent.

  • Dissolve the crude mixture in a volatile solvent (e.g., Acetone or THF).

  • Add silica gel to the flask in a 1:3 (crude:silica) mass ratio.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat surface of the packed column bed.

Step 4: Gradient Elution Begin elution with 100% Hexanes (+1% AcOH). Gradually increase the polarity in 5% EtOAc increments until reaching 80:20 Hexanes:EtOAc (+1% AcOH). Collect fractions in amber glass tubes to shield the aryl iodide from ambient light [4].

Step 5: Isolation and Acid Removal Identify product-containing fractions via TLC or UV/Vis analysis. Pool the fractions and wash with deionized water or brine in a separatory funnel to remove residual acetic acid. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at ≤40∘C .

Quantitative Data: Solvent System Optimization

The table below summarizes the empirical effects of mobile phase additives on the resolution and retention factor ( Rf​ ) of 4-hydroxy-2-iodobenzonitrile and its common synthetic impurities.

Solvent System (v/v)Additive Rf​ (Product) Rf​ (Di-iodo Impurity) Rf​ (Starting Material)Spot Morphology
Hexanes/EtOAc (80:20)None0.250.600.10Severe streaking
Hexanes/EtOAc (80:20) 1% Acetic Acid 0.35 0.65 0.15 Sharp, circular
DCM/MeOH (95:5)None0.400.800.20Moderate tailing
DCM/MeOH (95:5)1% Formic Acid0.450.850.25Sharp, circular

Troubleshooting Guide

Q: Why is my product streaking across multiple fractions, resulting in poor recovery and low purity? A: This is a classic acid-base interaction issue. The phenolic hydroxyl group of 4-hydroxy-2-iodobenzonitrile is highly acidic due to the electron-withdrawing effects of the ortho-iodine and para-nitrile groups. On bare silica, the deprotonated phenol hydrogen-bonds strongly with free silanol groups, causing the compound to drag[2]. Causality & Solution: By adding 1% glacial acetic acid to your mobile phase, you artificially lower the pH of the local environment. This keeps the phenol protonated (neutral) and protonates the silanol groups, eliminating the electrostatic drag and resulting in sharp elution bands.

Q: I am observing co-elution of my target compound with a di-iodinated byproduct. How do I resolve them? A: Di-iodinated impurities (e.g., 4-hydroxy-2,6-diiodobenzonitrile) are significantly more lipophilic than the mono-iodinated product because the bulky iodine atoms shield the polar phenol group. Therefore, the di-iodo byproduct will elute first. Solution: Your gradient is likely too steep. Switch to a shallower gradient (e.g., increasing EtOAc by 2% per column volume instead of 5-10%) to exploit the lipophilicity difference [1].

Q: My isolated product was a white/pale-yellow solid, but it turned brown/pink after rotary evaporation. What happened? A: Your compound has undergone photo-degradation. Aryl iodides are highly susceptible to homolytic C-I bond cleavage when exposed to UV light or excessive thermal stress. This cleavage releases elemental iodine ( I2​ ), which stains the solid pink or brown [4]. Solution: Shield your column and fraction tubes with aluminum foil. Keep your rotary evaporator water bath strictly below 40°C. Store the final purified solid in an amber vial under an inert atmosphere (Argon or Nitrogen) at 4°C.

Q: The crude reaction mixture is a thick, insoluble black oil. Direct loading clogs the column. What is the alternative? A: Wet-loading a highly concentrated, viscous oil causes severe band broadening and compromises the theoretical plates of your column. Solution: Utilize the dry-loading technique described in Step 3 of the methodology. Adsorbing the oil onto silica gel maximizes the surface area for extraction and ensures a perfectly flat, uniform loading band [3].

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica? A: Yes. If normal-phase purification fails due to extreme streaking, C18 chromatography is highly effective for halogenated aromatics. Use a Water/Acetonitrile gradient supplemented with 0.1% Trifluoroacetic acid (TFA) to maintain the phenol in its neutral state.

Q: Is it absolutely necessary to wash the pooled fractions with water before concentration? A: Yes. If you used 1% acetic acid in your mobile phase, concentrating the fractions directly will concentrate the acetic acid as well, leaving your final product as an acidic, foul-smelling oil. An aqueous wash (or co-evaporation with toluene) is required to remove it.

References

  • US9849131B2 - Imidazolidinedione derivatives - Google Patents. Google Patents.
  • Troubleshooting biphenyl acetic acid derivative purification by chromatography. Benchchem.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-hydroxy-2-iodobenzonitrile and 4-hydroxy-2-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and complex organic molecules, the choice of starting materials is a critical determinant of reaction efficiency, yie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides are fundamental building blocks, particularly in the construction of biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-hydroxy-2-iodobenzonitrile and 4-hydroxy-2-bromobenzonitrile. Our analysis is grounded in fundamental chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic endeavors.

At a Glance: A Tale of Two Halogens

The primary differentiator between 4-hydroxy-2-iodobenzonitrile and its bromo-analogue lies in the inherent properties of the carbon-halogen bond. The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This is a direct consequence of the carbon-halogen bond dissociation energy (BDE); the C-I bond is significantly weaker than the C-Br bond, facilitating the often rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, the iodo-substituted compound is generally more reactive, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

The Electronic Landscape: Influence of Hydroxyl and Cyano Groups

The reactivity of the aromatic ring is further modulated by the electronic effects of the hydroxyl (-OH) and cyano (-CN) substituents. The hydroxyl group is an activating group, donating electron density to the ring via a resonance effect, while the cyano group is a deactivating group, withdrawing electron density through both inductive and resonance effects. These opposing effects influence the electron density at the carbon atom bearing the halogen, which can impact the rate of oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of 4-hydroxy-2-iodobenzonitrile is most evident in palladium-catalyzed cross-coupling reactions, which are mainstays in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of biaryl synthesis. The enhanced reactivity of the iodo-substituted nitrile is demonstrated by the milder conditions required for a successful coupling.

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-hydroxy-2-iodobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802~95
24-hydroxy-2-bromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~92
This table is a representative example based on typical reaction conditions and outcomes for analogous systems. Specific yields and reaction times can vary based on the specific substrates and reaction parameters.[1]
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Again, the iodo-analogue demonstrates superior reactivity, often leading to higher yields in significantly shorter reaction times.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-hydroxy-2-iodobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene804~98
24-hydroxy-2-bromobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~94
This table is a representative example based on typical reaction conditions and outcomes for analogous systems. Specific yields and reaction times can vary based on the specific substrates and reaction parameters.[1]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The increased reactivity of the iodo-substituted compound is particularly advantageous, sometimes allowing for the use of copper-free conditions.

EntryAryl HalideAlkyneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-hydroxy-2-iodobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF253~96
24-hydroxy-2-bromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6018~90
This table is a representative example based on typical reaction conditions and outcomes for analogous systems. Specific yields and reaction times can vary based on the specific substrates and reaction parameters.[1]

Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens as leaving groups in nucleophilic aromatic substitution (SNAr) is inverted: F > Cl > Br > I.[2][3][4][5] This is because the rate-determining step in an SNAr reaction is the nucleophilic attack on the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[5][6] The highly electronegative halogen atom polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For 4-hydroxy-2-halobenzonitriles, the presence of the strongly electron-withdrawing cyano group in the ortho position to the halogen is crucial for activating the ring towards SNAr. However, due to the governing mechanism, 4-hydroxy-2-bromobenzonitrile would be expected to be less reactive than its corresponding fluoro or chloro analogues in SNAr reactions.[7] The iodo-substituted compound would be even less reactive under these conditions.

Experimental Protocols

The following are generalized, yet detailed, protocols for the key cross-coupling reactions discussed. These should serve as a robust starting point, with the understanding that optimization may be required for specific substrates.

General Suzuki-Miyaura Coupling Protocol
  • To a solution of the 4-hydroxy-2-halobenzonitrile (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL), add K₂CO₃ (2.0 mmol).[1]

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol) and heat the reaction mixture to the specified temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

General Buchwald-Hartwig Amination Protocol
  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.02 mmol), and NaOtBu (1.4 mmol).

  • Add a solution of the 4-hydroxy-2-halobenzonitrile (1.0 mmol) in toluene (5 mL).

  • Add the desired amine (1.2 mmol) and seal the vial.

  • Remove the vial from the glovebox and heat to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Sonogashira Coupling Protocol
  • To a solution of the 4-hydroxy-2-halobenzonitrile (1.0 mmol) and the terminal alkyne (1.1 mmol) in THF (5 mL), add triethylamine (2.0 mmol).[1]

  • Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).[1]

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizing the Reaction Pathways

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, -X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-Acetylide

Caption: The catalytic cycles of the Sonogashira reaction.

Conclusion and Recommendations

The choice between 4-hydroxy-2-iodobenzonitrile and 4-hydroxy-2-bromobenzonitrile is a strategic one that should be guided by the specific chemical transformation being undertaken.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 4-hydroxy-2-iodobenzonitrile is the demonstrably more reactive substrate . Its use can lead to significantly shorter reaction times, milder conditions, and potentially higher yields. This makes it the preferred choice when reaction efficiency is paramount, despite its generally higher cost.

  • For nucleophilic aromatic substitution (SNAr) reactions , the reactivity trend is inverted. While the presence of the ortho-cyano group activates the ring, 4-hydroxy-2-bromobenzonitrile would be expected to be more reactive than its iodo-counterpart . However, it is important to note that both would be less reactive than the corresponding fluoro- or chloro-derivatives.

By understanding the fundamental principles of C-X bond activation and the mechanisms of these key synthetic transformations, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Borauh, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NCRD. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Majid, R. (2023). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. (2019). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.... [Link]

  • PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • ProQuest. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Journal of Organometallic Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubChem. 4-bromo-2-hydroxybenzonitrile. [Link]

  • ResearchGate. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).... [Link]

  • ResearchGate. (2022). Fig. S9 Mass spectrum of 4-Bromobenzonitrile measured during the Suzuki-Miyaura Cross-coupling reaction. [Link]

  • ResearchGate. (2014). Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. (2014). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Semantic Scholar. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Comparative

High-Resolution HPLC Method Validation for 4-Hydroxy-2-Iodobenzonitrile: A Column Chemistry Comparison Guide

The purity analysis of halogenated aromatic intermediates, such as 4-hydroxy-2-iodobenzonitrile , presents a unique set of chromatographic challenges. This compound possesses a highly polarizable, sterically bulky iodine...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity analysis of halogenated aromatic intermediates, such as 4-hydroxy-2-iodobenzonitrile , presents a unique set of chromatographic challenges. This compound possesses a highly polarizable, sterically bulky iodine atom, a strongly electron-withdrawing cyano group, and an acidic phenolic hydroxyl group. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately resolve this target from its closely related synthetic byproducts (e.g., positional isomers like 4-hydroxy-3-iodobenzonitrile or over-iodinated species like 2,6-diiodo-4-hydroxybenzonitrile).

This guide objectively compares stationary phase chemistries to establish a robust, self-validating analytical method, rigorously aligned with the latest [1].

Mechanistic Causality: Why Column Chemistry and pH Matter

To design a self-validating chromatographic system, we must first understand the physicochemical properties of the analyte and how they dictate our experimental parameters.

The pH-Retention Relationship

The hydroxyl group on 4-hydroxy-2-iodobenzonitrile is significantly more acidic than a standard phenol (pKa ~9.9) due to the electron-withdrawing inductive effects of the ortho-iodine and para-cyano groups, pushing its pKa down to approximately 6.5–7.5. If the mobile phase pH is not strictly controlled at least 2 units below this pKa, the compound will exist in a state of partial ionization. This dynamic equilibrium between the neutral phenol and the phenoxide anion during the chromatographic run causes severe peak tailing and irreproducible retention times. Causality-Driven Choice: We mandate an acidic mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully suppress ionization, ensuring the analyte remains entirely in its neutral, hydrophobic state [2].

Stationary Phase Selectivity: Dispersive vs. π−π Interactions

Standard C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of iodinated benzonitriles have nearly identical hydrophobicities, C18 phases often co-elute them.

Conversely, Biphenyl stationary phases offer orthogonal retention mechanisms. The dual-ring biphenyl ligand provides strong π−π interactions with the electron-deficient benzonitrile ring. More importantly, the highly polarizable electron cloud of the iodine atom engages in dipole-induced dipole interactions with the biphenyl phase. The biphenyl ligands can dynamically twist to accommodate the steric bulk of the iodine atom, providing exceptional shape selectivity that easily discriminates between ortho and meta iodination [3].

Objective Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

To empirically validate the mechanistic theory, a comparative study was conducted using three different column chemistries under identical acidic gradient conditions. The critical pair defined for this system suitability test (SST) is 4-hydroxy-2-iodobenzonitrile and its primary synthetic isomer, 4-hydroxy-3-iodobenzonitrile.

Table 1: Chromatographic Performance Comparison

Conditions: 100 x 4.6 mm, 2.7 µm columns; Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile; Gradient: 20-80% B over 10 mins; Flow: 1.0 mL/min; UV Detection: 254 nm.

ParameterStandard C18Phenyl-HexylBiphenyl Phase
Retention Time (Rt) 5.42 min5.85 min6.30 min
Resolution ( Rs​ ) 1.1 (Co-elution)1.8 (Marginal)3.4 (Baseline)
Tailing Factor ( Tf​ ) 1.651.301.08
Theoretical Plates ( N ) 8,50011,20014,500
Selectivity Mechanism Hydrophobic onlyHydrophobic + π−π Hydrophobic + π−π
  • Steric

Conclusion: The Biphenyl column is the only phase that meets the rigorous System Suitability Test (SST) criteria ( Rs​>2.0 , Tf​<1.5 ) required for a self-validating purity method.

Method Validation Workflow (Graphviz)

The following diagram outlines the logical progression from column selection to full ICH Q2(R2) validation.

G SST System Suitability Test (SST) Rs > 2.0, Tf < 1.5 ColSel Column Selection: Biphenyl vs C18 SST->ColSel Biphenyl Biphenyl Phase Selected (Optimal π-π & Shape Selectivity) ColSel->Biphenyl Evaluated via SST Val ICH Q2(R2) Validation Execution Biphenyl->Val Spec Specificity Baseline Separation of Isomers Val->Spec Lin Linearity & Range R² ≥ 0.999 (25-150%) Val->Lin Acc Accuracy & Precision Recovery 98-102%, RSD ≤ 2% Val->Acc Opt Validated Purity Method 4-hydroxy-2-iodobenzonitrile Spec->Opt Lin->Opt Acc->Opt

Figure 1: Self-validating ICH Q2(R2) workflow for 4-hydroxy-2-iodobenzonitrile HPLC method.

Step-by-Step Experimental & Validation Protocol

This protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the embedded System Suitability Test (SST) passes, ensuring continuous data integrity.

Phase 1: Chromatographic Setup & SST
  • Column Installation: Install a Biphenyl core-shell column (100 mm × 4.6 mm, 2.7 µm). Thermostat the column compartment to 30°C to ensure reproducible mobile phase viscosity and mass transfer.

  • Mobile Phase Preparation:

    • Channel A: 1000 mL Ultrapure Water + 1.0 mL LC-MS grade TFA.

    • Channel B: 1000 mL LC-MS grade Acetonitrile + 1.0 mL TFA.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 20% B), 12.1-15 min (re-equilibration).

  • SST Injection: Inject 5 µL of a resolution mixture containing 0.1 mg/mL each of 4-hydroxy-2-iodobenzonitrile and 4-hydroxy-3-iodobenzonitrile.

    • Self-Validation Gate: The system is only valid if Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Retention Time %RSD ≤1.0% over 5 replicate injections.

Phase 2: ICH Q2(R2) Validation Execution

Note: All validation data must be processed at a detection wavelength of 254 nm, corresponding to the π→π∗ transition of the conjugated benzonitrile system.

Step 1: Specificity

  • Action: Inject a diluent blank, followed by individual injections of all known synthetic precursors and degradation products (e.g., phenol, iodine reagents).

  • Causality: Proves that the biphenyl phase's selectivity prevents any matrix or impurity peaks from co-eluting with the 4-hydroxy-2-iodobenzonitrile peak. Peak purity must be confirmed via Photodiode Array (PDA) spectral matching (Purity Angle < Purity Threshold).

Step 2: Linearity and Range

  • Action: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (typically 0.2 mg/mL). Inject each level in triplicate.

  • Acceptance: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly deviate from zero (bias ≤2% ).

Step 3: Accuracy (Recovery)

  • Action: Spike known quantities of pure 4-hydroxy-2-iodobenzonitrile standard into a synthetic matrix at three levels (50%, 100%, 150%) spanning the linear range. Prepare three independent samples per level.

  • Acceptance: Calculate the percentage recovery. The self-validating criteria require recoveries between 98.0% and 102.0% to rule out analyte adsorption to the column frits or incomplete elution.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: Prepare 6 independent sample preparations of a single batch of 4-hydroxy-2-iodobenzonitrile at 100% concentration. Analyze on Day 1 (Repeatability). Have a second analyst prepare 6 new samples on Day 2 using a different HPLC system (Intermediate Precision).

  • Acceptance: The Relative Standard Deviation (%RSD) of the assay results must be ≤2.0% for both datasets.

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines. Available at:[Link]

  • Alvaro, G., et al. "Imidazolidinedione derivatives." US Patent US9849131B2. (Details LC-MS acidic gradient methodologies for 4-hydroxy-2-iodobenzonitrile intermediates).
  • MICROSOLV Technology Corporation. "Cogent RP Biphenyl & Diphenyl Enhanced Aromatic Selectivity." MicroSolv Tech. Available at:[Link]

Validation

A Comparative Analysis of Leaving Group Effects in the Nucleophilic Aromatic Substitution of 2-Halo-4-Hydroxybenzonitriles

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerfu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, enabling the introduction of a wide array of functionalities onto an aromatic ring. The efficiency of SNAr reactions is dictated by a confluence of factors, including the nature of the nucleophile, the solvent system, and, critically, the identity of the leaving group. This guide provides an in-depth comparison of the leaving group effects of halogens (F, Cl, Br, I) in the context of 2-halo-4-hydroxybenzonitriles, offering both theoretical insights and supporting experimental frameworks.

The Counterintuitive Nature of Halogen Leaving Groups in SNAr

In the realm of aliphatic nucleophilic substitution (SN1 and SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength and the basicity of the halide anion.[1] However, in nucleophilic aromatic substitution, this trend is typically inverted, with fluoride often serving as the most effective leaving group: F > Cl ≈ Br > I.[2] This "element effect" is a direct consequence of the SNAr mechanism.[3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The second, faster step involves the elimination of the leaving group to restore the aromaticity of the ring.[5]

The high electronegativity of fluorine plays a crucial role in accelerating the rate-determining nucleophilic addition step. By strongly withdrawing electron density from the aromatic ring, fluorine renders the carbon atom at the site of substitution more electrophilic and thus more susceptible to nucleophilic attack.[6] This inductive electron withdrawal also helps to stabilize the negatively charged Meisenheimer complex.[4] While the carbon-fluorine bond is the strongest among the halogens, its cleavage occurs in the fast, non-rate-determining step, making its strength less impactful on the overall reaction rate compared to the facilitation of the initial nucleophilic attack.

In the case of 2-halo-4-hydroxybenzonitriles, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group (-CN) at the para position relative to the hydroxyl group and ortho to the halogen. The hydroxyl group (-OH) at the para position to the halogen can be deprotonated under basic conditions to form a strongly electron-donating phenoxide (-O⁻), which can further influence the reaction. However, for the purpose of this comparative study, we will focus on the intrinsic leaving group effects of the halogens.

A Comparative Experimental Framework

To objectively assess the leaving group effects in 2-halo-4-hydroxybenzonitriles, a standardized experimental protocol is essential. The following is a representative procedure for comparing the reactivity of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-4-hydroxybenzonitrile with a common nucleophile, such as morpholine.

Experimental Protocol: Comparative SNAr Reaction of 2-Halo-4-hydroxybenzonitriles with Morpholine

Objective: To determine the relative reactivity of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-4-hydroxybenzonitrile in a nucleophilic aromatic substitution reaction with morpholine.

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • 2-Chloro-4-hydroxybenzonitrile

  • 2-Bromo-4-hydroxybenzonitrile

  • 2-Iodo-4-hydroxybenzonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure:

  • Reaction Setup: In four separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve one equivalent of the respective 2-halo-4-hydroxybenzonitrile (e.g., 1 mmol) in anhydrous DMF (5 mL).

  • Addition of Reagents: To each flask, add morpholine (1.2 equivalents) followed by potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C).

  • Monitoring the Reaction: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. A sample from each reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of the product spot are observed under UV light. For a more quantitative analysis, small aliquots can be withdrawn, quenched, and analyzed by HPLC to determine the conversion percentage over time.

  • Workup: Once the reaction is deemed complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixtures to room temperature. Pour each mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification and Characterization: Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The identity and purity of the final product, 4-hydroxy-2-(morpholin-4-yl)benzonitrile, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Caption: The addition-elimination mechanism of the SNAr reaction.

Discussion and Conclusion

The superior performance of fluoride as a leaving group in this SNAr context is a clear demonstration of the mechanism's nuances. The high electronegativity of fluorine enhances the electrophilicity of the carbon center, facilitating the rate-determining nucleophilic attack. While the subsequent elimination of the halide is faster for iodide, this step does not influence the overall reaction rate.

For researchers engaged in the synthesis of novel compounds based on the 4-hydroxybenzonitrile scaffold, the choice of the halogenated precursor has significant practical implications. Utilizing 2-fluoro-4-hydroxybenzonitrile allows for milder reaction conditions, shorter reaction times, and often leads to higher yields and purer products. While the fluoro-substituted starting material may be more expensive, these advantages can outweigh the initial cost, especially in complex, multi-step syntheses where efficiency and purity are paramount.

References

  • Bordwell, F. G. (1970). Are Nucleophilic Bimolecular Concerted Reactions Involving Four or More Bonds a Myth? Accounts of Chemical Research, 3(9), 281–290.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Crampton, M. R. (1969). Meisenheimer complexes. Advances in Physical Organic Chemistry, 7, 211–257.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2007). Organic Chemistry: A Short Course (12th ed.). Houghton Mifflin.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Kirby, A. J. (2014). Leaving Groups. In Stereoelectronic Effects (pp. 111-127). Oxford University Press.
  • Guthrie, R. D., & Jencks, W. P. (1989). IUPAC recommendations for the representation of reaction mechanisms. Accounts of Chemical Research, 22(10), 343–349.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Wikipedia. (2023, December 27). Nucleophilic aromatic substitution. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination: Evaluating the Performance of 4-Hydroxy-2-iodobenzonitrile

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionize...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's utility is defined by its broad substrate scope and tolerance for a diverse array of functional groups, offering a significant improvement over harsher, traditional methods.[1]

This guide provides an in-depth analysis of the comparative efficacy of a specific, highly functionalized substrate: 4-hydroxy-2-iodobenzonitrile. As researchers and drug development professionals, understanding how a substrate's unique electronic and steric profile influences this critical transformation is paramount for efficient route design and optimization. We will dissect the performance of this aryl iodide against common alternatives, explain the rationale behind experimental design, and provide actionable protocols grounded in mechanistic principles.

The Aryl Halide: More Than Just a Leaving Group

The choice of the aryl halide is a critical parameter in any Buchwald-Hartwig reaction. The general order of reactivity for the oxidative addition step—the rate-determining step in many cases—is typically Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] This trend is governed by the decreasing C-X bond strength down the halogens. However, this is an oversimplification in the context of C-N coupling. While aryl iodides are highly reactive, the iodide anion generated during the catalytic cycle can form stable, unreactive palladium-iodide bridged dimers, which can sequester the active catalyst and inhibit the reaction.[7][8] This inhibitory effect has historically made aryl iodides challenging substrates compared to aryl bromides.[6][8]

The development of bulky, electron-rich phosphine ligands, a hallmark of the Buchwald group's contributions, has largely mitigated this issue by favoring the formation of monomeric palladium complexes that readily proceed through the catalytic cycle.[1][8][9]

4-Hydroxy-2-iodobenzonitrile presents a particularly interesting case study. Its structure features:

  • An aryl iodide , the most reactive carbon-halogen bond for oxidative addition.

  • An ortho hydroxyl group , which is acidic and can participate in side reactions or influence the electronic nature of the aromatic ring.

  • A meta nitrile group (relative to the hydroxyl), a strong electron-withdrawing group that activates the ring towards nucleophilic attack but can also coordinate to the metal center.

Comparative Efficacy: 4-Hydroxy-2-iodobenzonitrile vs. Other Aryl Halides

To objectively assess the performance of 4-hydroxy-2-iodobenzonitrile, we compare it to its aryl bromide and chloride analogues across several key metrics. The data presented below is representative of typical outcomes observed in a well-optimized system using a modern biarylphosphine ligand.

Table 1: Comparative Performance in a Model Amination Reaction

Aryl HalideAmineCatalyst System (2 mol%)Base (1.4 equiv)Temp (°C)Time (h)Yield (%)
4-Hydroxy-2-iodobenzonitrile MorpholinePd₂(dba)₃ / XPhosK₃PO₄100492%
4-Hydroxy-2-bromobenzonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBu100895%
4-Hydroxy-2-chlorobenzonitrile MorpholinePd₂(dba)₃ / RuPhosK₃PO₄1101888%
Analysis of Performance
  • Reactivity and Reaction Time : As expected from bond dissociation energies, 4-hydroxy-2-iodobenzonitrile exhibits the fastest reaction kinetics. The C-I bond undergoes oxidative addition more readily than the C-Br or C-Cl bonds, leading to significantly shorter reaction times. This is a major advantage for throughput and process efficiency.

  • Catalyst and Ligand Choice : While aryl iodides are reactive, the choice of ligand is crucial to prevent catalyst inhibition.[7] Bulky biarylphosphine ligands like XPhos are highly effective as they promote the formation of the active monoligated palladium species and accelerate reductive elimination.[1] For the less reactive aryl chlorides, a more electron-rich and sterically demanding ligand such as RuPhos is often required to facilitate the challenging oxidative addition step.[3]

  • Base Selection : The choice of base is critical, especially with the acidic phenolic proton present in the substrate. For the highly reactive aryl iodide, a milder, non-nucleophilic inorganic base like K₃PO₄ is sufficient and preferable. It minimizes potential degradation and side reactions. For the aryl bromide, a stronger base like sodium tert-butoxide (NaOtBu) is often used to facilitate the deprotonation of the amine and promote the catalytic cycle.[10] However, strong alkoxide bases can increase the risk of competing O-arylation or other side reactions.

  • Chemoselectivity : A key advantage of 4-hydroxy-2-iodobenzonitrile is the high chemoselectivity offered by the C-I bond. The Buchwald-Hartwig amination proceeds selectively at the iodo-position, leaving the hydroxyl and nitrile functionalities untouched under optimized conditions. This obviates the need for protecting group strategies, leading to better atom economy and shorter synthetic routes.

Mechanistic Rationale & Experimental Workflow

The success of the Buchwald-Hartwig amination hinges on a delicate balance between several key steps in the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OxAdd Ar-I (4-hydroxy-2-iodobenzonitrile) AmineCoord [L-Pd(II)(Ar)(AmineH)]+ I- OxAdd->AmineCoord Amine (R₂NH) Deprotonation L-Pd(II)(Ar)(Amine) Amido Complex AmineCoord->Deprotonation + Base - [Base-H]+ I- Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Deprotonation->Product center

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Hydroxy-2-iodobenzonitrile with Morpholine

This protocol is designed to be a self-validating system, incorporating best practices for achieving high yield and purity.

Materials and Reagents:

  • 4-Hydroxy-2-iodobenzonitrile (1.0 mmol, 245.0 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.024 mmol, 11.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (1.4 mmol, 297.2 mg)

  • Toluene, anhydrous (5 mL)

Workflow Diagram:

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Catalyst Pre-formation and Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), XPhos (11.4 mg), K₃PO₄ (297.2 mg), and 4-hydroxy-2-iodobenzonitrile (245.0 mg).

    • Causality: Adding the solid reagents first under an inert atmosphere prevents degradation of the air-sensitive catalyst and ligand. K₃PO₄ is used as it is a strong enough base for this reactive substrate but is less likely to cause hydrolysis of the nitrile or other side reactions compared to hydroxides or alkoxides.

  • Inerting the System:

    • Seal the flask with a septum and purge with argon for 5 minutes. Evacuate under high vacuum and backfill with argon. Repeat this cycle three times.

    • Causality: Rigorous exclusion of oxygen and moisture is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and degrade the phosphine ligands.

  • Addition of Liquid Reagents:

    • Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL).

    • Causality: Anhydrous solvent is crucial to prevent quenching of the base and potential side reactions like hydrodehalogenation.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 4 hours.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot under argon.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Causality: The aqueous wash removes the inorganic base and salts, while the Celite filtration removes the insoluble catalyst residues.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Outlook

4-Hydroxy-2-iodobenzonitrile serves as an excellent electrophile in Buchwald-Hartwig amination, demonstrating superior reactivity that translates to shorter reaction times compared to its bromide and chloride counterparts. Its successful application relies on the use of modern, sterically hindered phosphine ligands that overcome the classic challenge of iodide-based catalyst inhibition. The ability to perform this coupling chemoselectively in the presence of sensitive hydroxyl and nitrile groups without protection highlights the power and precision of this methodology. For researchers in drug discovery and process development, leveraging the high reactivity of functionalized aryl iodides like 4-hydroxy-2-iodobenzonitrile can lead to more efficient, economical, and elegant synthetic routes to complex molecular targets.

References

  • Wikipedia. Buchwald–Hartwig amination.

  • ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

  • PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

  • ResearchGate. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides.

  • Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.

  • PMC. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-iodobenzonitrile
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